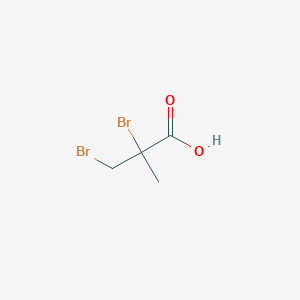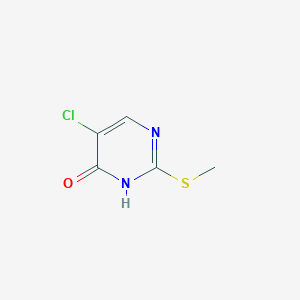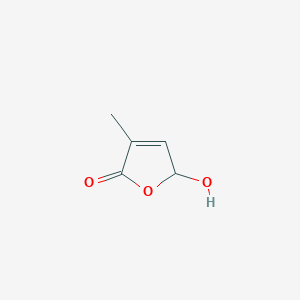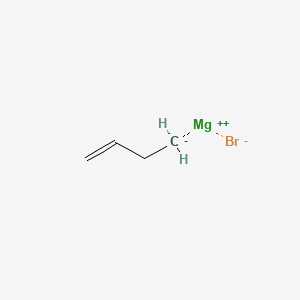
2,3-Dibrom-2-methylpropansäure
Übersicht
Beschreibung
2,3-Dibromo-2-methylpropanoic acid is a chemical compound with the molecular formula C4H6Br2O2 and a molecular weight of 245.9 . It is used in organic synthesis .
Synthesis Analysis
The synthesis of 2,3-Dibromo-2-methylpropanoic acid involves the reaction of methacrylic acid and bromine. The reaction occurs at a temperature of 50 to 100°C for 1 to 5 hours. The molar ratio of methacrylic acid to bromine is 1:1 to 1:3 .Molecular Structure Analysis
The molecular structure of 2,3-Dibromo-2-methylpropanoic acid consists of 4 carbon atoms, 6 hydrogen atoms, 2 bromine atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
2,3-Dibromo-2-methylpropanoic acid has a melting point of 46-47°C . The density, boiling point, and other physical and chemical properties are not specified in the available resources.Wissenschaftliche Forschungsanwendungen
Synthese von Beta-Lactam-Antibiotika
2,3-Dibrom-2-methylpropansäure dient als synthetisches Zwischenprodukt bei der Herstellung von Beta-Lactam-Antibiotika . Diese Antibiotika sind in der pharmazeutischen Industrie aufgrund ihrer Wirksamkeit gegen ein breites Spektrum von Bakterien von entscheidender Bedeutung. Die Rolle der Verbindung bei der Erleichterung der Synthese dieser Antibiotika unterstreicht ihre Bedeutung in der medizinischen Forschung und Arzneimittelentwicklung.
Reaktionen der organischen Synthese
Die Verbindung wird in Reaktionen der organischen Synthese als Baustein für komplexere Moleküle verwendet . Ihre Dibrom-Funktionalität ermöglicht nachfolgende Reaktionen wie Substitutionen oder Eliminierungen, was sie zu einem vielseitigen Reagenz in der synthetischen organischen Chemie macht.
Materialwissenschaftliche Forschung
In der Materialwissenschaft kann this compound verwendet werden, um die Oberflächeneigenschaften von Materialien zu modifizieren . Dies kann die Herstellung von Beschichtungen umfassen, die bestimmte Eigenschaften aufweisen, wie z. B. erhöhte Korrosionsbeständigkeit oder verbesserte elektrische Leitfähigkeit.
Antimikrobielle Eigenschaften
Untersuchungen haben gezeigt, dass verwandte Verbindungen, wie z. B. 2,2-Dibrom-3-nitrilopropionamid, antimikrobielle Eigenschaften aufweisen . Obwohl dies für this compound nicht direkt angegeben ist, legt ihre strukturelle Ähnlichkeit die Möglichkeit nahe, ihre Verwendung als antimikrobielles Mittel zu untersuchen.
Chemische Ausbildung
Diese Verbindung ist auch in der chemischen Ausbildung wertvoll, wo sie aufgrund ihrer Reaktivität und der sichtbaren Transformationen, die sie durchläuft, zur Demonstration verschiedener chemischer Reaktionen und Prinzipien verwendet werden kann .
Analytische Chemie
In der analytischen Chemie kann this compound als Standard- oder Referenzverbindung in verschiedenen analytischen Techniken verwendet werden, um Instrumente zu kalibrieren oder Methoden zu validieren .
Umweltwissenschaften
Die Reaktivität der Verbindung mit anderen Chemikalien kann untersucht werden, um ihre Umweltauswirkungen zu verstehen und zu mindern, insbesondere wenn sie in industriellen Prozessen verwendet wird, die zu ihrer Freisetzung in die Umwelt führen können .
Katalysatorentwicklung
Schließlich kann this compound bei der Entwicklung neuer Katalysatoren verwendet werden. Ihre einzigartige Struktur könnte Einblicke in die Konstruktion von Katalysatoren liefern, die bestimmte Arten von chemischen Reaktionen ermöglichen .
Safety and Hazards
Eigenschaften
IUPAC Name |
2,3-dibromo-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Br2O2/c1-4(6,2-5)3(7)8/h2H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCLMYDTNVHCAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)(C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70388529 | |
| Record name | 2,3-dibromo-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33673-74-4 | |
| Record name | 2,3-dibromo-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dibromoisobutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















